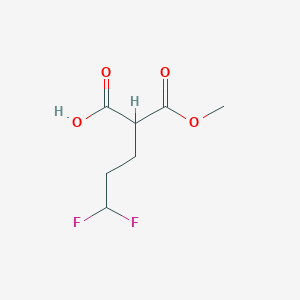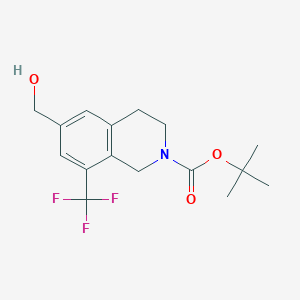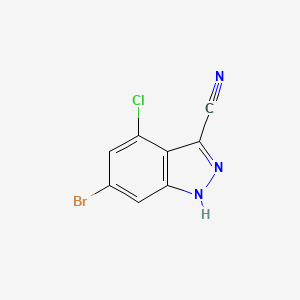
4-(Difluoromethoxy)-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluoromethoxy group (-OCF2H) and a hydroxyl group (-OH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 4-(Difluoromethoxy)-2-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. This process includes several steps such as O-alkylation, oxidation, and N-acylation . The reaction conditions typically involve the use of sodium hydroxide as an alkali in the final step, which has been found to be more economical for scale-up production compared to other bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow processes and recycling of reagents are common strategies to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products
Oxidation: 4-(Difluoromethoxy)-2-hydroxybenzoic acid.
Reduction: 4-(Difluoromethoxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells, which is relevant in the context of pulmonary fibrosis . This involves the inhibition of Smad2/3 phosphorylation and subsequent downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: Another compound with a difluoromethoxy group, used in different chemical reactions.
4-Difluoromethoxy-3-hydroxybenzaldehyde: A closely related compound with similar structural features.
Uniqueness
4-(Difluoromethoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the difluoromethoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C8H6F2O3 |
|---|---|
Molekulargewicht |
188.13 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-4,8,12H |
InChI-Schlüssel |
ODDJXVFUVBEFIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)
![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)

![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)



![[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B13900232.png)

